N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazide derivative characterized by a 3-bromophenyl ethylidene group, a 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole core, and a sulfanylacetohydrazide moiety. Its structure has been confirmed via spectroscopic techniques (e.g., IR, NMR) and single-crystal X-ray diffraction, ensuring the (E)-configuration of the imine functionality .
Properties
Molecular Formula |
C27H26BrN5O4S |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26BrN5O4S/c1-17(18-9-8-10-20(28)13-18)29-30-24(34)16-38-27-32-31-26(33(27)21-11-6-5-7-12-21)19-14-22(35-2)25(37-4)23(15-19)36-3/h5-15H,16H2,1-4H3,(H,30,34)/b29-17+ |
InChI Key |
KOWGKAZZZLLOAS-STBIYBPSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC(=CC=C4)Br |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the hydrazide: This step involves the reaction of an appropriate hydrazine derivative with an acyl chloride or ester to form the hydrazide.
Condensation reaction: The hydrazide is then condensed with an aldehyde or ketone to form the desired product. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (e.g., Br, NO₂): The 3-bromophenyl group in the target compound may enhance electrophilicity compared to chloro or nitro analogues, influencing reactivity in biological systems .
- Triazole Core Modifications: Replacement of the 4-phenyl group with ethyl (e.g., in compounds) reduces steric hindrance but may decrease aromatic interaction stability .
Computational and Crystallographic Insights
- Crystallography: The (E)-configuration of the hydrazone moiety in the target compound was confirmed via single-crystal X-ray analysis using SHELX software, a standard in small-molecule crystallography .
- Molecular Similarity: Tanimoto coefficient-based studies () suggest analogues with >70% structural similarity (e.g., trimethoxy or bromophenyl derivatives) may share bioactivity profiles .
Biological Activity
N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 596.5 g/mol. It features a hydrazine functional group and incorporates various functional groups including bromobenzene and triazole moieties. These structural elements are significant as they contribute to the compound's biological properties.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Molecular Formula | C27H26BrN5O4S |
| Molecular Weight | 596.5 g/mol |
| Functional Groups | Hydrazine, Triazole, Bromobenzene |
| Potential Applications | Anticancer, Antimicrobial |
Biological Activity
Research indicates that compounds containing triazole rings often exhibit significant anticancer properties due to their ability to interfere with DNA replication and cell division. The specific compound has shown promise in preliminary studies against various cancer cell lines.
Anticancer Activity
In vitro studies have demonstrated that derivatives of triazoles can inhibit the growth of multiple cancer cell lines. For instance, compounds similar to this compound have been evaluated for their efficacy against non-small-cell lung cancer (NSCLC), ovarian cancer, and breast cancer cells.
Case Study: Anticancer Efficacy
A study conducted by the National Cancer Institute (NCI) assessed the anticancer activity of various triazole derivatives against a panel of nearly 59 cancer cell lines. This included evaluations of percent growth inhibition (PGI). The results indicated that certain triazole derivatives achieved PGIs exceeding 70% against aggressive cancer types such as melanoma and ovarian cancer .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-4-methylthio-1H-1,2,4-triazole | Contains triazole and methylthio groups | Antifungal activity |
| 5-(3-methoxyphenyl)-1H-1,2,4-triazole | Similar triazole structure | Anticancer properties |
| 2-{[5-(dimethylamino)-4-methylthio]-triazol-3-yl}sulfanyl acetic acid | Contains sulfur and triazole | Antimicrobial activity |
The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may disrupt cellular processes critical for tumor growth and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
